4-Cyclohexylphenyl sulfate

Biliary excretion Pharmacokinetics Aryl sulfate ester

4-Cyclohexylphenyl sulfate (CAS 17239-48-4) is a synthetic aryl sulfate ester with the molecular formula C₁₂H₁₆O₄S and a molecular weight of 256.32 g/mol. It is the sulfate conjugate of 4-cyclohexylphenol, featuring a saturated cyclohexyl ring attached para to the sulfate ester group on a phenyl ring.

Molecular Formula C12H16O4S
Molecular Weight 256.32 g/mol
CAS No. 17239-48-4
Cat. No. B1205380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylphenyl sulfate
CAS17239-48-4
Synonyms4-cyclohexylphenyl sulfate
Molecular FormulaC12H16O4S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)OS(=O)(=O)O
InChIInChI=1S/C12H16O4S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,13,14,15)
InChIKeyAXQUTPDPWHECKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexylphenyl Sulfate (CAS 17239-48-4): Physicochemical Identity, Metabolic Fate, and Scientific Procurement Rationale


4-Cyclohexylphenyl sulfate (CAS 17239-48-4) is a synthetic aryl sulfate ester with the molecular formula C₁₂H₁₆O₄S and a molecular weight of 256.32 g/mol . It is the sulfate conjugate of 4-cyclohexylphenol, featuring a saturated cyclohexyl ring attached para to the sulfate ester group on a phenyl ring. This compound was originally developed as part of a systematic series of ³⁵S-radiolabelled aryl sulfate esters—including biphenylyl 4-sulphate, cyclohexylphenyl 2-sulphate, naphthyl 2-sulphate, and 5,6,7,8-tetrahydronaphthyl 2-sulphate—designed to probe the physicochemical determinants of biliary excretion [1]. Unlike its fully aromatic analog biphenylyl 4-sulphate, the cyclohexyl ring confers distinct lipophilicity, metabolic stability, and species-dependent excretion profiles that are critical for researchers requiring predictable in vivo disposition of aryl sulfate esters.

Why Aryl Sulfate Esters Cannot Be Interchanged: The Biliary Excretion and Metabolic Fate Evidence for 4-Cyclohexylphenyl Sulfate


Aryl sulfate esters are not functionally interchangeable despite sharing the sulfate ester warhead. The Hearse et al. (1969) study demonstrated that within a single experimental system (rat, intravenous administration), the biliary elimination of structurally related aryl sulfates ranged from negligible to over 80% of the administered dose, with the proportion of urinary inorganic [³⁵S]sulfate—a marker of desulfation—varying from <2% to 36% depending on the specific compound, sex, and ring substitution pattern [1]. 4-Cyclohexylphenyl sulfate occupies a unique position in this continuum: its biliary excretion (up to 81%) is the highest in the series, its desulfation rate is intermediate, and its metabolic fate is species-dependent, with hydroxylation predominating in the guinea pig and glucuronidation in the rat [2]. Substituting a generic aryl sulfate—such as phenyl sulfate, 4-nitrophenyl sulfate, or even the regioisomeric 2-cyclohexylphenyl sulfate—without accounting for these quantitative disposition differences will confound pharmacokinetic modeling, sulfatase substrate studies, and any experiment where the temporal and spatial distribution of the sulfate ester is a critical variable.

Quantitative Differentiation Evidence for 4-Cyclohexylphenyl Sulfate: Comparator-Based Data for Procurement Decisions


Biliary Excretion in Rat: 4-Cyclohexylphenyl Sulfate vs. Biphenylyl 4-Sulphate (Hearse et al., 1969)

In the rat with bile fistula, 4-cyclohexylphenyl 4-[³⁵S]sulphate achieved up to 81% biliary elimination of the administered dose, compared to only up to 18% for biphenylyl 4-[³⁵S]sulphate under identical experimental conditions. This ~4.5-fold difference demonstrates that saturation of the biphenyl ring to a cyclohexyl ring dramatically redirects excretion from urine to bile [1]. The proportion of urinary radioactivity appearing as inorganic [³⁵S]sulfate—indicative of desulfation—was 33% (male) and 19% (female) for 4-cyclohexylphenyl sulfate, compared to 36% (male) and 19% (female) for biphenylyl 4-sulphate, indicating comparable systemic stability but vastly different elimination routes [1].

Biliary excretion Pharmacokinetics Aryl sulfate ester

Regiochemical Differentiation: 4-Cyclohexylphenyl Sulfate vs. 2-Cyclohexylphenyl Sulfate in the Rat

The position of the sulfate ester on the cyclohexylphenyl ring system profoundly affects metabolic fate. In the rat, cyclohexylphenyl 2-[³⁵S]sulphate released less than 2% of its radioactivity as inorganic [³⁵S]sulfate in urine (both sexes), compared to 33% (male) and 19% (female) for the 4-isomer. This indicates that the 2-isomer is substantially more resistant to enzymatic desulfation in vivo. However, biliary excretion was still substantial for the 2-isomer (up to 70%), though lower than the 4-isomer (up to 81%) [1]. This comparison establishes the 4-isomer as the compound with the highest absolute biliary elimination, while the 2-isomer exhibits superior resistance to systemic desulfation.

Regiochemistry Desulfation Metabolic stability

Species-Dependent Biliary Excretion: 4-Cyclohexylphenyl Sulfate in Guinea Pig vs. Rat (Powell et al., 1978)

In the guinea pig, 4-cyclohexylphenyl 4-[³⁵S]sulphate achieved up to 54.8% biliary excretion, with the majority eliminated as unchanged parent ester. This contrasts with the rat, where up to 81% was excreted in bile. Furthermore, substantial amounts of hydroxylated cyclohexylphenyl 4-[³⁵S]sulphate were detected in guinea pig bile, along with minor glucuronic acid conjugates. When the hydroxylated derivative was re-injected, it was excreted almost entirely unchanged in guinea pig bile, but in the rat it appeared as a glucuronic acid conjugate [1]. This demonstrates that the metabolic fate of identical sulfate ester is governed by species-specific conjugating enzyme activities, not merely by the physicochemical properties of the compound alone.

Species differences Biliary excretion Metabolism

Physicochemical Differentiation: 4-Cyclohexylphenyl Sulfate vs. 4-Biphenylyl Sulfate and Phenyl Sulfate

Predicted physicochemical properties reveal that saturation of the biphenyl ring to a cyclohexyl ring markedly alters lipophilicity and solubility. 4-Cyclohexylphenyl sulfate has an ACD/LogP of 3.82 and ACD/LogD (pH 5.5) of -2.11, with an estimated water solubility of 581.3 mg/L at 25°C . In contrast, 4-biphenylyl sulfate has an ACD/LogP of 3.06 and ACD/LogD (pH 5.5) of -2.57, with higher estimated water solubility of 4980 mg/L . Phenyl sulfate (the minimal aryl sulfate) has a Log Kow (KOWWIN) of -0.97 and water solubility of ~398,000 mg/L . The cyclohexyl substitution increases LogP by ~0.76 units compared to the biphenyl analog while reducing water solubility ~8.6-fold, reflecting the different solvation properties of the saturated vs. aromatic ring systems.

Lipophilicity LogP Water solubility

Class-Level Inference: 4-Cyclohexylphenyl Sulfate Biliary Excretion vs. Naphthyl and Tetrahydronaphthyl Sulfates

In the same 1969 experimental series, naphthyl 2-[³⁵S]sulphate and 5,6,7,8-tetrahydronaphthyl 2-[³⁵S]sulphate showed only small amounts of biliary radioactivity, with the major proportion of the dose appearing in urine [1]. The molecular weight of 4-cyclohexylphenyl sulfate (256.32 Da) lies near the recognized biliary excretion threshold for anions in the rat (~300–400 Da), and the authors of the original study discussed how the combination of molecular weight, lipophilicity, and ring saturation determines whether biliary or urinary excretion predominates [2]. This positions 4-cyclohexylphenyl sulfate as a critical reference compound for testing molecular weight threshold hypotheses in biliary excretion.

Biliary excretion threshold Molecular weight Aryl sulfate series

Radiolabelled Reference Standard: Preparation and Characterization of 4-Cyclohexylphenyl [³⁵S]Sulfate for Metabolic Studies

Methods for preparing crystalline potassium salts of ³⁵S-labelled 4-cyclohexylphenyl sulfate in good yield were established by Hearse et al. (1969), alongside the corresponding labelled esters of 4-hydroxybiphenyl, 2-naphthol, and 5,6,7,8-tetrahydro-2-naphthol [1]. The availability of a well-characterized radiolabelled form means that 4-cyclohexylphenyl sulfate can serve as a tracer for quantifying sulfatase activity, biliary transport, and tissue distribution with high sensitivity. While the non-labelled compound is used as a chromatographic standard and for enzyme kinetic studies, the established radiolabelling protocol provides a pathway to generate the ³⁵S-labelled analog when needed.

Radiolabelling Reference standard Metabolic tracing

Optimal Application Scenarios for 4-Cyclohexylphenyl Sulfate Based on Quantitative Differentiation Evidence


Biliary Excretion Mechanism Studies and Hepatobiliary Transport Assays

4-Cyclohexylphenyl sulfate is the aryl sulfate ester of choice for investigating the molecular weight and lipophilicity thresholds governing biliary excretion. With up to 81% biliary recovery in the rat—the highest in the structurally related aryl sulfate series—it provides a high signal-to-background ratio for quantifying canalicular transport [1]. Researchers can use this compound as a positive control substrate when validating in vitro hepatobiliary transport assays (e.g., sandwich-cultured hepatocytes, bile duct cannulation models) and as a reference standard for comparing the biliary clearance of novel drug candidates or drug metabolites that undergo sulfation [2].

Species-Comparative Drug Metabolism and Toxicokinetic Studies

The well-characterized species divergence in the metabolic fate of 4-cyclohexylphenyl sulfate—direct hydroxylation and biliary excretion of unchanged ester in the guinea pig (54.8%) versus glucuronidation-coupled biliary excretion in the rat (81%) [1]—makes it a valuable probe compound for evaluating interspecies differences in phase II conjugation enzyme activities (sulfatases, UGTs, cytochrome P450 hydroxylases). It can be incorporated as a reference substrate in reaction phenotyping panels to benchmark the metabolic competency of hepatocyte preparations, liver microsomes, or S9 fractions from different species [2].

Arylsulfatase Substrate Specificity and Enzyme Kinetics Research

As a Class I sulfatase substrate [1], 4-cyclohexylphenyl sulfate is useful for probing the substrate tolerance of arylsulfatases (EC 3.1.6.1). Its cyclohexyl ring provides a steric and electronic environment distinct from the commonly used aromatic substrates (e.g., 4-nitrophenyl sulfate, 4-methylumbelliferyl sulfate), enabling structure-activity relationship (SAR) studies of the enzyme's hydrophobic binding pocket. The compound can be used in kinetic assays (Km, Vmax determination) to compare sulfatase activity across isoforms (ARSA, ARSB, ARSC) or across species, with the 2-regioisomer serving as a comparator for evaluating positional effects on catalytic efficiency.

Analytical Reference Standard for Sulfate Conjugate Quantification

In environmental and metabolomics analytical chemistry, 4-cyclohexylphenyl sulfate serves as a characterized reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS/MS) methods for detecting aryl sulfate conjugates in biological matrices (urine, bile, plasma) and environmental samples (PM2.5) [1]. Its distinct retention time, mass transition, and fragmentation pattern differentiate it from other organosulfates such as phenyl sulfate, benzyl sulfate, and 4-nitrophenyl sulfate, making it suitable for use as an internal standard or calibration reference in targeted sulfate conjugate analysis [2].

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